4-Ethylpyridine-2-carbonitrile
Overview
Description
4-Ethylpyridine-2-carbonitrile is a chemical compound that is used in scientific research due to its diverse applications . It serves as an essential building block for the synthesis of various pharmaceuticals, agrochemicals, and organic compounds.
Molecular Structure Analysis
The molecular structure of this compound is determined by various factors including its chemical composition and the arrangement of its atoms . Unfortunately, the specific molecular structure analysis for this compound is not provided in the available resources.Scientific Research Applications
1. Synthesis and Structural Analysis
4-Ethylpyridine-2-carbonitrile has been involved in the synthesis of various compounds with intricate structures. For instance, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile was derived from a similar compound, showcasing the potential of this compound derivatives in the field of chemical synthesis and structural analysis (Marijana Jukić et al., 2011).
2. Photovoltaic Properties
Research into the photovoltaic properties of derivatives of this compound, such as 2-Amino-6-ethyl-5-oxo-4-(3-Ph)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile, has been conducted. These studies focus on their applications in organic–inorganic photodiode fabrication, demonstrating the material's potential in renewable energy technologies (H. Zeyada et al., 2016).
3. Antiviral Activity
The synthesis and study of derivatives of this compound have been explored for potential antiviral activities. Compounds like 5′-Acetyl-6′-methyl-2′-thioxo-1′,2′-dihydro-3,4′-bipyridine-3′-carbonitrile have been evaluated for their effectiveness against viruses such as the Herpes Simplex virus and Hepatitis A virus (F. Attaby et al., 2006).
4. Anti-proliferative Properties
Research has also been conducted on the anti-proliferative properties of benzochromene derivatives of this compound. These compounds have shown potential in the treatment of cancer, particularly in inducing apoptosis in colorectal cancer cell lines (Mina Hanifeh Ahagh et al., 2019).
5. Corrosion Inhibition
This compound derivatives have been studied for their potential as corrosion inhibitors. Derivatives such as pyrazolo[3,4-b]pyridines have been synthesized and investigated for their effectiveness in protecting mild steel in acidic environments, indicating their utility in industrial applications (A. Dandia et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-ethylpyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-2-7-3-4-10-8(5-7)6-9/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIWRNNXMDBVGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560837 | |
Record name | 4-Ethylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60560837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92486-38-9 | |
Record name | 4-Ethylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60560837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 92486-38-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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